1,3,5,6-Tetrahydroxyxanthone

Diuretic Natriuretic Hypertension

Select the 1,3,5,6-substitution isomer to ensure target selectivity absent in generic tetrahydroxyxanthones. This compound delivers oral diuretic and natriuretic efficacy at 0.1 mg/kg—comparable to a 100-fold higher dose of hydrochlorothiazide—with a unique calcium-sparing action. It outperforms quercetin in NO-production inhibition, provides a quantifiable hepatoprotective EC₅₀ (160.2 μM), and offers selective antiplatelet activity via the collagen/GPVI pathway without COX interference. A precise research tool for cardiovascular, renal, inflammatory, and hepatic programs.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 5084-31-1
Cat. No. B1664531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,6-Tetrahydroxyxanthone
CAS5084-31-1
Synonyms1,3,5,6-Tetrahydroxyxanthone
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H
InChIKeyCCEBJWKUMKKCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,6-Tetrahydroxyxanthone (CAS 5084-31-1): A Tetraoxygenated Xanthone with Differentiated Cardiovascular, Renal, and Anti-Inflammatory Pharmacological Profiles


1,3,5,6-Tetrahydroxyxanthone is a naturally occurring tetraoxygenated xanthone primarily isolated from species within the Garcinia, Hypericum, and Tripterospermum genera [1]. It belongs to the broader class of plant xanthones characterized by a dibenzo-γ-pyrone scaffold [2]. While many tetraoxygenated xanthones share core structural features, the specific 1,3,5,6-substitution pattern on the xanthone nucleus dictates a distinct and quantifiable set of biological activities that differentiate it from closely related positional isomers and other in-class candidates [3].

Why 1,3,5,6-Tetrahydroxyxanthone Cannot Be Interchanged with Other Tetraoxygenated Xanthone Isomers: Structure-Activity Relationship Imperatives


Within the tetraoxygenated xanthone subclass, minor variations in hydroxyl group positioning yield profound differences in target selectivity and potency [1]. For instance, the closely related isomer 1,3,6,7-tetrahydroxyxanthone (norathyriol) exhibits a distinct pharmacological profile, with differing affinities for enzymes like 15-lipoxygenase (15-LOX) and Na/K-ATPase [2]. Acetylation studies confirm that the specific arrangement of the free tetrahydroxy groups is indispensable for biological activities such as angiotensin-I-converting enzyme (ACE) inhibition [3]. Therefore, procuring a generic 'tetrahydroxyxanthone' without specifying the 1,3,5,6-substitution pattern will not guarantee the unique suite of cardiovascular, renal, and anti-inflammatory properties documented for this specific compound.

Quantitative Differentiation of 1,3,5,6-Tetrahydroxyxanthone Against Key Comparators: An Evidence-Based Procurement Guide


Superior in vivo Diuretic and Natriuretic Potency in Hypertensive Models

1,3,5,6-Tetrahydroxyxanthone (THX) demonstrates a uniquely potent diuretic effect at a very low dose of 0.1 mg/kg orally in both normotensive (NTR) and spontaneously hypertensive rats (SHR), which is comparable to the standard diuretic hydrochlorothiazide (HCTZ) administered at a 100-fold higher dose (10 mg/kg) [1]. This indicates a significant quantitative advantage in in vivo potency for renal function modulation.

Diuretic Natriuretic Hypertension Cardiovascular

Quantified Superiority in Inhibiting NO Production for Anti-Inflammatory Applications

In a comparative study of xanthones from Hypericum beanii, 1,3,5,6-tetrahydroxyxanthone (Compound 19) exhibited a significant and more potent inhibitory effect on lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophages compared to the positive control, quercetin, and showed comparable activity to its close structural isomer 1,3,6,7-tetrahydroxyxanthone (Compound 22) at an equimolar concentration of 10 μM [1].

Anti-inflammatory Nitric Oxide Immunomodulation Macrophage

Quantitatively Superior Hepatoprotective Efficacy Compared to a Co-Occurring Natural Product

In a head-to-head evaluation against tacrine-induced cytotoxicity in HepG2 cells, 1,3,5,6-tetrahydroxyxanthone demonstrated a statistically significant and quantifiably better protective effect (lower EC50) than I3,II8-biapigenin, another compound co-isolated from the same Hypericum erectum source material [1].

Hepatoprotection Cytotoxicity Liver Tacrine

Differentiated Antiplatelet Activity Profile Relative to Other Tetraoxygenated Xanthones

A comparative study of synthesized tetraoxygenated xanthones revealed that 1,3,5,6-tetrahydroxyxanthone and 3,4,6,7-tetrahydroxyxanthone tetraacetate both exhibit 'potent and significant' antiplatelet aggregation effects specifically against collagen-induced aggregation. However, only the tetraacetate derivative of 3,4,6,7-tetrahydroxyxanthone showed activity against arachidonic acid-induced aggregation, suggesting a distinct mechanistic or target selectivity profile for the 1,3,5,6-isomer [1].

Antiplatelet Thrombosis Cardiovascular Collagen

Moderate but Specific Cytotoxic Activity Against Leukemia Cells

Among several xanthones isolated from Hypericum perforatum adventitious roots, 1,3,5,6-tetrahydroxyxanthone was one of three compounds that significantly reduced the viability of HL-60 human promyelocytic leukemia cells, with a measured IC50 value of 31.5 μM. This positions it within a similar potency range as its co-isolated analogs, 1,5,6-trihydroxy-3-methoxyxanthone (IC50 = 28.9 μM) and brasilixanthone B (IC50 = 27.7 μM), and differentiates it from ferrxanthone and neolancerin, which did not exhibit significant cytotoxicity [1].

Cytotoxicity Cancer Leukemia HL-60

Optimal Research and Preclinical Development Scenarios for 1,3,5,6-Tetrahydroxyxanthone


Cardiovascular and Renal Pharmacology: Lead Optimization for Novel Antihypertensive and Diuretic Agents

Given its demonstrated high in vivo potency in stimulating diuresis and natriuresis at a very low oral dose (0.1 mg/kg) in both normotensive and hypertensive rat models, comparable to a 100-fold higher dose of hydrochlorothiazide [1], this compound is a prime candidate for lead optimization in cardiovascular and renal drug discovery programs. Its unique renal effects, including a calcium-sparing action, further differentiate it as a scaffold for developing next-generation diuretics [2].

Inflammation and Immunology Research: Investigating Macrophage-Mediated Pathways

The compound's demonstrated ability to inhibit NO production in LPS-stimulated macrophages with a potency superior to quercetin positions it as a valuable chemical probe for studying inflammatory pathways [1]. Researchers investigating the transcriptional regulation of iNOS, TNF-α, IL-1β, IL-6, and COX-2 can utilize 1,3,5,6-tetrahydroxyxanthone as a specific tool to modulate these key inflammatory mediators.

Hepatotoxicity Research: Investigating Mechanisms of Drug-Induced Liver Injury

The quantifiable hepatoprotective effect against tacrine-induced cytotoxicity in HepG2 cells (EC50 = 160.2 μM) [1] makes this compound a relevant standard for assays evaluating cytoprotective mechanisms in the liver. Its activity can be benchmarked against other hepatoprotective agents in studies focused on mitochondrial dysfunction, oxidative stress, and cell death pathways associated with drug-induced liver injury.

Thrombosis and Hemostasis Research: Probing the Collagen-Specific Platelet Activation Pathway

The selective and potent antiplatelet activity of 1,3,5,6-tetrahydroxyxanthone on collagen-induced aggregation, but not on the arachidonic acid pathway [1], makes it a uniquely selective tool compound. It is ideally suited for dissecting the specific role of the collagen/glycoprotein VI (GPVI) signaling cascade in thrombosis without confounding effects on cyclooxygenase-mediated platelet activation.

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